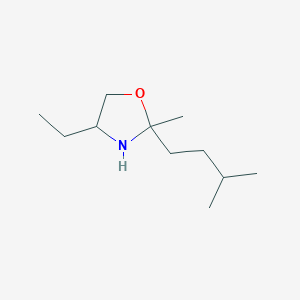

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine

説明

特性

IUPAC Name |

4-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-5-10-8-13-11(4,12-10)7-6-9(2)3/h9-10,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMLZAWFWIPNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(N1)(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888640 | |

| Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137796-06-6 | |

| Record name | 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137796-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137796066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-methyl-2-isopentyl-1,3-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring . Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield .

化学反応の分析

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

科学的研究の応用

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is widely used as a moisture scavenger in urethane coatings, sealants, and elastomers.

作用機序

The mechanism of action of 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine involves its ability to react with moisture, forming a volatile ketone and an amino alcohol . This reaction helps in reducing moisture content in various industrial applications, thereby improving the quality and durability of the final products .

類似化合物との比較

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine is unique due to its specific structure and reactivity. Similar compounds include:

3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Also used as a moisture scavenger in similar applications.

4-Ethyl-2-isopentyl-2-methyloxazolidine: Another compound with similar properties and applications.

These compounds share similar functional groups and applications but differ in their specific molecular structures and reactivity profiles.

生物活性

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine is a compound belonging to the oxazolidine family, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

- Molecular Formula : C11H23NO

- Molecular Weight : 185.306 g/mol

- Structural Features : Contains an oxazolidine ring, which is notable for its role in various biological mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with protein synthesis. This action is similar to that of other oxazolidine derivatives, which are known to target the ribosomal subunits in bacteria, thereby inhibiting their ability to produce essential proteins.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A study conducted by researchers evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial properties.

-

Toxicity Assessment :

- In vitro toxicity studies were performed using human cell lines to assess the safety profile of the compound. The results indicated low cytotoxicity with an IC50 value greater than 100 µg/mL, suggesting that it may be safe for therapeutic use at effective concentrations.

-

Synergistic Effects :

- A combination study with existing antibiotics showed enhanced antibacterial activity when used alongside traditional treatments like penicillin. This synergistic effect could provide a pathway for developing combination therapies that reduce resistance.

Data Table: Summary of Biological Activity

| Activity Type | Test Organism | MIC (µg/mL) | IC50 (µg/mL) | Notes |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | >100 | Strong inhibition observed |

| Antibacterial | Escherichia coli | 64 | >100 | Effective against Gram-negative |

| Cytotoxicity | Human Cell Lines | N/A | >100 | Low toxicity profile |

| Synergistic Effect | Penicillin Combination | N/A | N/A | Enhanced efficacy noted |

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine, and how can reaction conditions be systematically optimized to improve yield and purity?

- Methodological Answer : Synthetic routes typically involve cyclization of precursor amines with carbonyl compounds under acidic or catalytic conditions. Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while non-polar solvents improve stereochemical control.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring closure.

- Temperature gradients : Reaction efficiency is monitored via TLC or GC-MS at varying temperatures (25–80°C).

- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the oxazolidine derivative.

- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation address potential ambiguities in stereochemistry?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm), while ¹³C NMR resolves carbonyl and quaternary carbons. NOESY or COSY experiments clarify spatial proximity of alkyl chains.

- IR spectroscopy : Stretching frequencies for C-O (1050–1150 cm⁻¹) and N-C (1250–1350 cm⁻¹) confirm oxazolidine ring formation.

- Chiral chromatography : To resolve enantiomers, use chiral stationary phases (e.g., cellulose derivatives) paired with circular dichroism (CD) for absolute configuration determination.

- X-ray crystallography : Resolves ambiguous stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of this compound on cytochrome P450 enzymes, and what controls are necessary to validate specificity?

- Methodological Answer :

- Enzyme assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxyquinoline). Measure inhibition via fluorescence decline at λ_ex/λ_em = 409/530 nm.

- Dose-response curves : Test compound concentrations (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., ketoconazole for CYP3A4).

- Mechanistic studies : Pre-incubate the compound with NADPH to assess time-dependent inhibition (TDI).

- Counter-screens : Test against non-CYP enzymes (e.g., esterases) to rule out non-specific binding.

- Data validation : Triplicate runs with statistical analysis (ANOVA, p < 0.05) and use of human liver microsomes for physiological relevance .

Q. What analytical challenges arise when quantifying trace concentrations of this compound in complex biological matrices, and how can mass spectrometry parameters be optimized to enhance detection sensitivity?

- Methodological Answer :

- Matrix effects : Co-eluting lipids/proteins suppress ionization. Mitigate via solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).

- LC-MS/MS optimization :

- Column : Hypersil Gold C18 (2.1 × 50 mm, 1.9 µm) for rapid separation.

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient (5–95% over 6 min).

- Ionization : ESI+ mode with capillary voltage 3.5 kV, source temperature 300°C.

- MRM transitions : Select precursor → product ions (e.g., m/z 212 → 154) with collision energy 20–25 eV.

- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via post-column infusion of internal standards (e.g., deuterated analogs) .

Q. How can contradictory data regarding the compound’s antioxidant and cytotoxic effects be resolved in mechanistic studies?

- Methodological Answer :

- Cell-based assays : Compare ROS scavenging (DCFH-DA assay) vs. cytotoxicity (MTT assay) in dose- and time-dependent studies. Use N-acetylcysteine (NAC) as an antioxidant control.

- Transcriptomic profiling : RNA-seq to identify pathways upregulated (e.g., Nrf2 for antioxidants) or downregulated (e.g., Bcl-2 for apoptosis).

- Redox proteomics : Quantify protein carbonylation (oxidative damage) versus glutathione levels (redox balance).

- In vivo models : Administer the compound in rodent studies with biomarkers (e.g., SOD activity, lipid peroxidation) to contextualize dual effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。